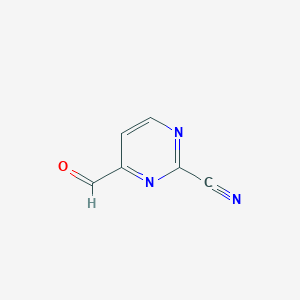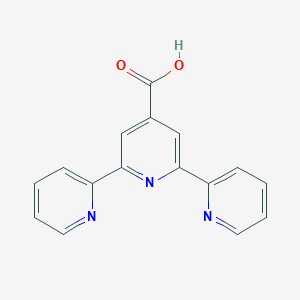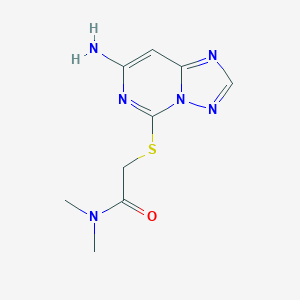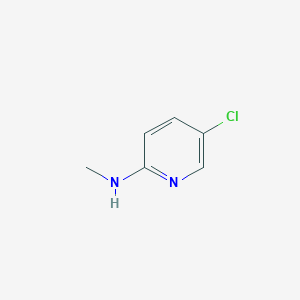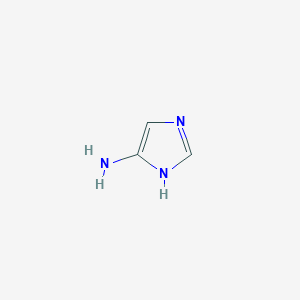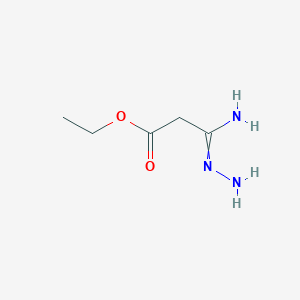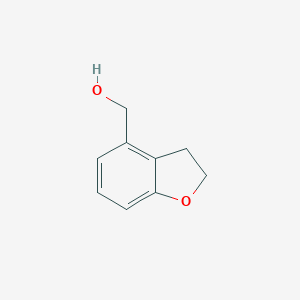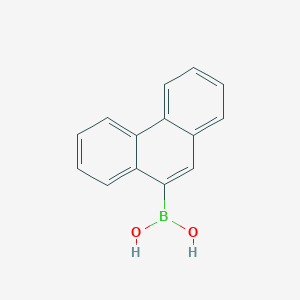
9-フェナントレンボロン酸
概要
説明
9-Phenanthreneboronic Acid is an organic compound with the molecular formula C14H11BO2 and a molecular weight of 222.05 g/mol . It is a boronic acid derivative of phenanthrene, characterized by the presence of a boronic acid group attached to the ninth position of the phenanthrene ring. This compound is known for its pale yellow solid form and is soluble in dimethyl sulfoxide (DMSO) .
科学的研究の応用
9-Phenanthreneboronic Acid has a wide range of applications in scientific research:
作用機序
Target of Action
9-Phenanthreneboronic Acid is primarily used as a reactant in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo[g,h,i]perylenes . It is also used for the preparation of FLAP protein inhibitors as anti-inflammatory agents and aminoisoquinolinones as PARP-2 selective inhibitors .
Mode of Action
The compound interacts with its targets through chemical reactions. In the synthesis of large PAHs and electron-rich benzo[g,h,i]perylenes, it contributes to the formation of the aromatic rings . When used for the preparation of FLAP protein inhibitors and PARP-2 selective inhibitors, it forms part of the final molecular structure of these inhibitors .
Biochemical Pathways
Given its role in the synthesis of flap protein inhibitors and parp-2 selective inhibitors, it can be inferred that it indirectly affects the biochemical pathways involving these proteins .
Pharmacokinetics
It is known to be soluble in dmso , which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of 9-Phenanthreneboronic Acid’s action are largely dependent on its role as a reactant in the synthesis of other compounds. For instance, when used in the synthesis of FLAP protein inhibitors and PARP-2 selective inhibitors, the resulting compounds can have significant effects at the molecular and cellular levels .
Action Environment
The action of 9-Phenanthreneboronic Acid can be influenced by various environmental factors. For instance, it is known to be stable under recommended storage conditions but is incompatible with oxidizing agents . Its solubility in DMSO also suggests that its action can be influenced by the solvent environment.
生化学分析
Biochemical Properties
The role of 9-Phenanthreneboronic Acid in biochemical reactions is primarily as a reactant involved in the synthesis of large polycyclic aromatic hydrocarbons (PAHs) and electron-rich benzo [g,h,i]perylenes
Cellular Effects
Given its role in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes , it may influence cell function by affecting these compounds’ levels within the cell.
Molecular Mechanism
The molecular mechanism of 9-Phenanthreneboronic Acid primarily involves its role as a reactant in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes . It may bind with certain biomolecules during these reactions, potentially influencing enzyme activity and gene expression. Detailed studies on these interactions are lacking.
Metabolic Pathways
Given its role in the synthesis of PAHs and electron-rich benzo [g,h,i]perylenes , it may interact with enzymes or cofactors involved in these pathways.
準備方法
The synthesis of 9-Phenanthreneboronic Acid typically involves the reaction of 9-bromophenanthrene with trimethyl borate in the presence of a palladium catalyst . The reaction conditions generally include heating the mixture under an inert atmosphere, followed by hydrolysis to yield the desired boronic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
9-Phenanthreneboronic Acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 9-Phenanthreneboronic Acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenanthrene-9-boronic acid derivatives.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
9-Phenanthreneboronic Acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Similar in structure but with a phenyl group instead of a phenanthrene ring.
Naphthylboronic Acid: Contains a naphthalene ring instead of a phenanthrene ring.
Biphenylboronic Acid: Consists of two phenyl rings connected by a single bond.
The uniqueness of 9-Phenanthreneboronic Acid lies in its phenanthrene ring structure, which imparts specific electronic and steric properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
phenanthren-9-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDAUYWOHOLVMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472347 | |
| Record name | 9-Phenanthreneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68572-87-2 | |
| Record name | 9-Phenanthreneboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80472347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Phenanthracenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 9-Phenanthreneboronic acid in analytical chemistry?
A: 9-Phenanthreneboronic acid is primarily used as a derivatizing agent in analytical techniques, particularly for analyzing brassinosteroids. It reacts with the hydroxyl groups of brassinosteroids to form fluorescent esters, enabling their detection and quantification using High Performance Liquid Chromatography (HPLC) with fluorescence detection. [, ]
Q2: How does the structure of 9-Phenanthreneboronic acid influence its reactivity?
A: The boron atom in 9-Phenanthreneboronic acid possesses an empty p-orbital, making it electrophilic and capable of forming bonds with nucleophiles. Additionally, the bulky phenanthrene ring system can influence the regio- and stereoselectivity of reactions involving this compound. [, ]
Q3: Are there examples of 9-Phenanthreneboronic acid being used in catalytic applications?
A: Yes, research indicates that 9-Phenanthreneboronic acid can act as a catalyst in organic synthesis. For instance, it has shown to enhance the O-selectivity in Palladium-catalyzed direct allylic alkylation reactions, promoting the preferential activation of allylic alcohols over allylamines. [] This selectivity arises from the formation of boronate esters with allylic alcohols, facilitating their activation.
Q4: What is the role of 9-Phenanthreneboronic acid in synthesizing complex molecules?
A: 9-Phenanthreneboronic acid serves as a valuable reagent in synthesizing complex molecules, particularly in Suzuki-Miyaura coupling reactions. [] These reactions involve the palladium-catalyzed cross-coupling of 9-Phenanthreneboronic acid with aryl halides, enabling the formation of new carbon-carbon bonds and constructing diverse biaryl compounds.
Q5: What analytical techniques are commonly used to characterize 9-Phenanthreneboronic acid and its derivatives?
A5: Commonly employed analytical techniques include:
- HPLC (High Performance Liquid Chromatography): Used to separate and quantify 9-Phenanthreneboronic acid derivatives, especially in analyzing brassinosteroids. [, ]
- FTIR (Fourier-transform infrared spectroscopy): Helps identify functional groups and characterize the structure of the compound. []
- 1HNMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information about the compound, including the number and types of protons and their connectivity. []
- GC/HR-SIM (Gas Chromatography/High Resolution-Selected Ion Monitoring): Employed to confirm the identity of 9-Phenanthreneboronic acid derivatives, such as bismethaneboronates, with high precision. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
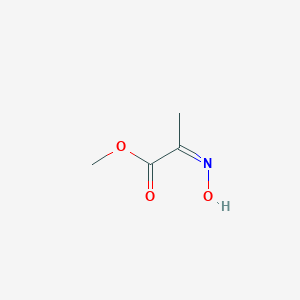
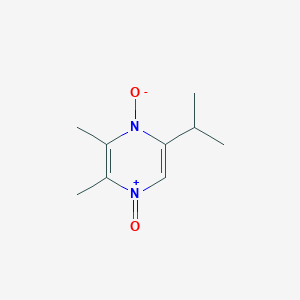

![Benzo[a]pyrene](/img/structure/B130552.png)


